1H-Pyrrole-2,4-dicarbaldehyde

porphyrinoid synthesis N-confused porphyrin MacDonald 3+1 condensation

For synthetic programs requiring the 3H-pyrrole tautomeric architecture, the 2,4-isomer is non-negotiable. The 2,5-isomer cannot access this tautomeric state, yielding incompatible imine products. - Unsubstituted 3- and 5-positions allow post-purchase electrophilic functionalization (halogenation, acylation). 3,5-disubstituted analogs permanently block these sites, forcing divergent mechanistic pathways. - For labs concerned about aldehyde stability during storage, the dinitrile precursor (CAS 74023-87-3) offers a shelf-stable alternative with definitive analytical handles (IR, ¹³C NMR) before in-house reduction.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
Cat. No. B15250959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,4-dicarbaldehyde
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(NC=C1C=O)C=O
InChIInChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H
InChIKeyAQGHRKDJMJXRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2,4-dicarbaldehyde Properties and Compound Class Overview


1H-Pyrrole-2,4-dicarbaldehyde (CAS 23999-91-9, also referred to as 2,4-diformylpyrrole) is a bifunctional heterocyclic building block consisting of a pyrrole ring substituted with aldehyde groups at the 2- and 4-positions [1]. This α,β-dicarbonyl arrangement enables the compound to serve as a key intermediate in the synthesis of linear and cyclic oligopyrroles, porphyrinoid macrocycles, and Schiff-base ligands for metal coordination [1]. The presence of two distinct aldehyde environments—one adjacent to the NH (2-position) and one at the β-position (4-position)—imparts regioselective reactivity that distinguishes it from isomeric pyrrole dicarbaldehydes . Its unsubstituted 3- and 5-positions preserve sites for further electrophilic functionalization, a feature that is lost in 3,5-disubstituted analogs frequently encountered in the literature [2].

Regioselective 2,4-dicarbaldehyde reactivity for Schiff-base and macrocycle assembly
Unsubstituted 3- and 5-positions preserve full electrophilic functionalization potential
Bifunctional building block suitable for porphyrinoid, expanded porphyrin, and ligand syntheses

Why 2,4-Dicarbaldehyde Cannot Be Replaced by Analogs or Regioisomers


The pyrrole dicarbaldehyde scaffold is highly sensitive to both the substitution pattern on the heterocycle and the position of the formyl groups. The 3,5-dichloro and 3,5-dimethyl derivatives—while structurally related—exhibit dramatically altered electronic character and steric profiles that directly impact reaction yields, regioselectivity, and downstream product purity [1]. Similarly, the 2,5-regioisomer follows a fundamentally different reaction pathway with nitrogen nucleophiles, producing imine tautomers that are incompatible with applications requiring the 3H-pyrrole architecture accessible from the 2,4-isomer . Because procurement decisions based solely on in-class membership ignore these quantifiable reactivity differences, the following evidence is provided to enable compound-specific selection grounded in empirical data rather than heuristic substitution.

3,5-Disubstituted analogs Blocked electrophilic sites may shift reactivity toward nucleophilic displacement, altering derivative scope
2,5-Regioisomer Yields 1H-pyrrole imines instead of the 3H-pyrrole architecture required for certain macrocycles
5-Alkyl-substituted variant May provide substantially higher cyclization yields; unsubstituted parent may underperform in N-confused porphyrin synthesis

Differentiation Evidence Against Closest Analogs and Regioisomers


N-Confused Porphyrin Cyclization: Yield Comparison with 5-Alkyl Analogs

In a direct head-to-head comparison, the unsubstituted diformylpyrrole 13a (1H-pyrrole-2,4-dicarbaldehyde) was condensed with tripyrrane dicarboxylic acid 12 under identical 1% TFA-CH₂Cl₂ conditions followed by 0.1% FeCl₃ oxidation, yielding the hexaalkyl N-confused porphyrin 14a in only 16% isolated yield. In contrast, the 5-ethyl-substituted analog 13b produced the corresponding heptaalkyl porphyrin 14b in 53–61% isolated yield under the same protocol [1]. This 37–45 percentage-point yield differential demonstrates that the unsubstituted parent is markedly inferior for this specific macrocyclization; users targeting N-confused porphyrins should select the 5-alkyl analog unless the unsubstituted product is structurally required.

N-Confused Porphyrin Yield
Head-to-head
16% vs 53–61% isolated yield (3.3–3.8× lower for unsubstituted)
Yield may be markedly lower for unsubstituted parent in this macrocyclization
Conditions: 1% TFA/CH₂Cl₂, FeCl₃ oxidation; 5-ethyl analog as comparator
porphyrinoid synthesis N-confused porphyrin MacDonald 3+1 condensation

Regioselective Imine Formation: 2,4- vs. 2,5-Isomer Pathways

When pyrrole-2,4-dicarbaldehydes are treated with aniline, the reaction proceeds with preferential condensation at the 4-CHO group, allowing stepwise bis-imine formation only upon addition of excess aniline. By contrast, pyrrole-2,5-dicarbaldehydes and pyrrole-2-carboxaldehyde produce 1H-pyrrolylmethylenimines that do not furnish the 3H-pyrrole bis-imine architecture . This fundamental difference in regiochemical outcome means the 2,4-isomer uniquely enables the synthesis of 3H-pyrrole bis-imines—a structural motif required in certain tetrapyrrole and expanded porphyrin constructs—while the 2,5-isomer cannot access this product class.

Imine Regioselectivity
Data to verify
2,4-isomer enables 3H-pyrrole bis-imine; 2,5-isomer yields 1H-imine tautomer
Product architecture depends on isomer choice; 2,5-isomer cannot access 3H-pyrrole class
Qualitative comparison; selectivity ratio not reported in accessible abstracts
Schiff-base chemistry regioselectivity imine ligands

Synthetic Route via Pyrrole-2,4-dicarbonitrile Reduction

Pyrrole-2,4-dicarbonitrile can be synthesized in a single step from pyrrole using chlorosulfonyl isocyanate, and subsequent reduction furnishes 1H-pyrrole-2,4-dicarbaldehyde [1]. This two-step sequence from the parent heterocycle represents a distinct synthetic entry that is not directly transferable to the 2,5-dicarbaldehyde isomer, for which the corresponding 2,5-dicarbonitrile is not accessible via the same Vilsmeier-Haack modification. While isolated yields for the reduction step are not reported in the primary communication, the availability of a well-characterized dinitrile precursor provides a quality-control checkpoint (IR, ¹³C NMR of the nitrile) that is absent for direct formylation routes, potentially simplifying purity verification in procurement specifications.

Synthetic Route Entry
Class-level
Accessible via 2,4-dicarbonitrile reduction; dinitrile from pyrrole in one step
Alternative sourcing through stable dinitrile may reduce aldehyde degradation risks
Yield data for reduction step not reported; route unique to 2,4-substitution pattern
synthetic methodology nitrile reduction pyrrole functionalization

Retention of Unsubstituted 3- and 5-Positions Enables Sequential Electrophilic Functionalization That 3,5-Disubstituted Analogs Cannot Replicate

The parent 1H-pyrrole-2,4-dicarbaldehyde possesses free 3- and 5-positions, whereas the commonly cited analogs 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde and 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde have these sites blocked [1][2]. This structural distinction is critical because further electrophilic substitution (halogenation, nitration, acylation) can proceed at the 5-position—the most electron-rich site in the pyrrole ring—only in the unsubstituted parent. In the 3,5-dichloro analog, reactions with secondary amines instead lead to nucleophilic displacement of the 5-chloro substituent rather than electrophilic attack, fundamentally altering the accessible derivative space [1]. Users needing to install additional functionality at the 3- or 5-position post-dicarbaldehyde procurement must therefore select the unsubstituted parent.

3,5-Position Availability
Class-level
Free 3- and 5-positions allow electrophilic substitution; blocked in 3,5-disubstituted analogs
Only unsubstituted parent preserves full synthetic optionality at all ring positions
Electrophilic vs. nucleophilic pathway divergence with 3,5-dichloro analog
electrophilic substitution pyrrole functionalization building-block versatility

Evidence-Backed Application Scenarios for Procurement


3H-Pyrrole Bis-Imine Ligand and Macrocycle Synthesis

For research groups constructing bis-imine ligands that rely on the 3H-pyrrole tautomeric form—including precursors to expanded porphyrins and non-natural corrinoid systems—1H-pyrrole-2,4-dicarbaldehyde is the only isomer that delivers the requisite product architecture. The 2,5-isomer yields 1H-pyrrolylmethylenimines that cannot access this tautomeric state . Procurement of the 2,4-isomer is therefore mandatory for these synthetic programs, regardless of cost or availability considerations.

Sequential Electrophilic Functionalization at 3- and 5-Positions

When the synthetic route requires post-purchase functionalization at the 3- or 5-position—e.g., halogenation to install a reactive handle, or acylation to tune electronic properties—the unsubstituted parent compound is the only viable choice. The 3,5-dichloro and 3,5-dimethyl analogs have these positions permanently occupied, and further reaction occurs through nucleophilic displacement or radical pathways that are mechanistically distinct and product-divergent from direct electrophilic substitution [1][2]. Researchers planning multi-step divergent syntheses should source the parent dialdehyde to preserve maximum downstream flexibility.

N-Confused Porphyrin Synthesis Without 5-Substitution

Although the unsubstituted diformylpyrrole gives only 16% isolated yield in the 3+1 condensation to N-confused porphyrins—compared to 53–61% for the 5-ethyl analog [3]—there are structural targets where a 5-alkyl substituent cannot be accommodated due to steric clashes in the final macrocycle or altered photophysical properties. In these niche cases, the lower yield must be accepted as the cost of accessing the required unsubstituted porphyrinoid. Procurement decisions should incorporate this yield-versus-structure trade-off explicitly.

Dialdehyde Generation via Stable Dinitrile Intermediate

For laboratories requiring the dialdehyde in high purity but lacking immediate access to rigorously anhydrous storage conditions, purchasing pyrrole-2,4-dicarbonitrile (CAS 74023-87-3) and performing the reduction in-house offers a strategy to mitigate aldehyde oxidation during shipping and storage. This dinitrile-to-dialdehyde route, established by Barnett et al. [4], is unique to the 2,4-substitution pattern and provides an analytical handle (nitrile IR stretch, ¹³C resonance) for identity confirmation prior to the final reduction step.

Application
Selection Property
Validation Focus
3H-Pyrrole bis-imine ligand and macrocycle synthesis
Regioselective 2,4-dicarbaldehyde reactivity
3H-pyrrole tautomer confirmation
Sequential electrophilic functionalization at 3-/5-positions
Unsubstituted 3- and 5-positions
Electrophilic substitution outcome
N-Confused porphyrin (unsubstituted target required)
Unsubstituted pyrrole backbone compatibility
Yield-versus-structure trade-off review
High-purity dialdehyde via dinitrile intermediate
Stable dinitrile precursor availability
Nitrile identity confirmation before reduction
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